molecular formula C8H6N4O2 B2971697 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid CAS No. 1239735-33-1

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid

Katalognummer B2971697
CAS-Nummer: 1239735-33-1
Molekulargewicht: 190.162
InChI-Schlüssel: VFHAZSBLHLXOEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid, also known as PI4KIIIβ inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

Pyrimidines

are a class of organic compounds that are widely used in the field of medicine and drug design. They are part of many biologically important molecules, including DNA and RNA, where they pair with purines to form the structure of the DNA double helix . Pyrimidines have been found to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Imidazoles

, on the other hand, are a type of heterocyclic compound. They are part of many biologically active molecules and drugs. For example, many antifungal drugs contain an imidazole ring .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid in lab experiments offers several advantages. The compound is highly specific for this compoundβ, making it a valuable tool for studying the role of this compoundβ in various diseases. In addition, the compound has been shown to have potent antiviral activity, making it a promising candidate for the development of antiviral therapies. However, the limitations of using this compound in lab experiments include the need for further optimization of the compound's pharmacokinetic properties and the potential for off-target effects.

Zukünftige Richtungen

The potential therapeutic applications of 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid are vast, and several avenues for future research are being explored. One area of focus is the development of optimized derivatives of the compound with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the use of this compound in combination with other antiviral agents to enhance its efficacy. Finally, the compound's potential as a therapeutic agent for autoimmune disorders and cancer is also being investigated, with promising results in preclinical studies.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. The compound's potent antiviral activity and specificity for this compoundβ make it a valuable tool for studying the role of this compoundβ in disease and for the development of antiviral therapies. Further research is needed to optimize the compound's pharmacokinetic properties and explore its potential in the treatment of autoimmune disorders and cancer.

Synthesemethoden

The synthesis of 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid involves the reaction of 2-aminopyrimidine with ethyl chloroformate to form ethyl 2-(pyrimidin-2-yl) acetate. The subsequent reaction of ethyl 2-(pyrimidin-2-yl) acetate with hydrazine hydrate and sodium acetate results in the formation of this compound.

Wissenschaftliche Forschungsanwendungen

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. The compound acts as a potent inhibitor of this compoundβ, a lipid kinase that plays a crucial role in the replication of several viruses, including hepatitis C virus and dengue virus. Inhibition of this compoundβ by this compound has been shown to reduce viral replication, making it a promising antiviral agent.

Eigenschaften

IUPAC Name

1-pyrimidin-2-ylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-7(14)6-4-12(5-11-6)8-9-2-1-3-10-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHAZSBLHLXOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1239735-33-1
Record name 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.